
diaminomethan(18O)one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaminomethan(18O)one is a compound that features an oxygen isotope, 18O, incorporated into its structure. This compound is a derivative of diaminomethane, which is the simplest diamine with the chemical formula CH2(NH2)2 . The inclusion of the 18O isotope can be useful in various scientific studies, particularly those involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diaminomethan(18O)one can be achieved through several synthetic routes. One common method involves the reaction of methanediamine with an 18O-labeled reagent under controlled conditions. For instance, the reaction of methanediamine with 18O-labeled water in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process may include the continuous flow of reactants and the use of high-pressure and high-temperature conditions to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
Diaminomethan(18O)one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: This compound can participate in substitution reactions where one or both amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Diaminomethan(18O)one has several applications in scientific research:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of isotopically labeled compounds.
Biology: The compound is used in studies involving metabolic pathways and enzyme mechanisms, where the 18O isotope serves as a tracer.
Mechanism of Action
The mechanism of action of diaminomethan(18O)one involves its interaction with molecular targets through its amine groups. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The 18O isotope allows for the tracking of these interactions using mass spectrometry and other analytical techniques .
Comparison with Similar Compounds
Diaminomethan(18O)one can be compared with other similar compounds such as:
Methanediamine: The simplest diamine, which lacks the 18O isotope.
Ethylenediamine: A slightly more complex diamine with two carbon atoms.
Aminomethanol: A compound with both amine and hydroxyl groups.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly valuable for tracing studies and analytical applications .
Properties
Molecular Formula |
CH4N2O |
|---|---|
Molecular Weight |
62.055 g/mol |
IUPAC Name |
diaminomethan(18O)one |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i4+2 |
InChI Key |
XSQUKJJJFZCRTK-DOMIDYPGSA-N |
Isomeric SMILES |
C(=[18O])(N)N |
Canonical SMILES |
C(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



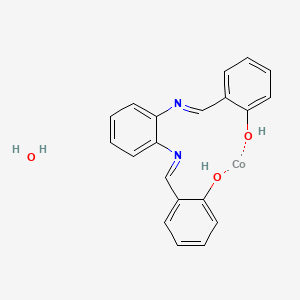
![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
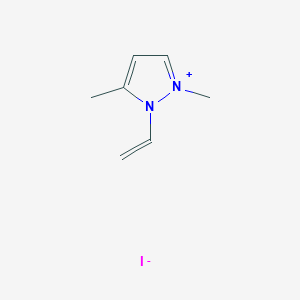


![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
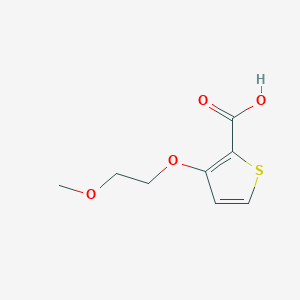
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
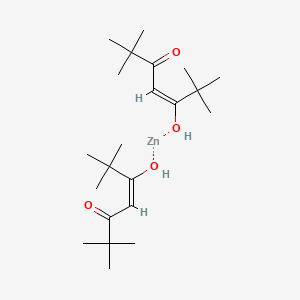
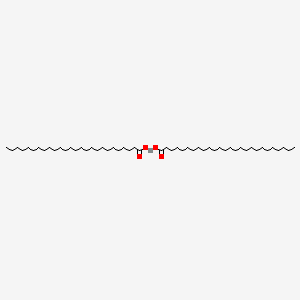
![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
